Phenylbutazone
Phenylbutazone
Phenylbutazone, also known as butazolidin or fenilbutazona, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Phenylbutazone is a drug which is used for the treatment of backache and ankylosing spondylitis. Phenylbutazone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Phenylbutazone has been detected in multiple biofluids, such as urine and blood. Within the cell, phenylbutazone is primarily located in the cytoplasm and membrane (predicted from logP). In humans, phenylbutazone is involved in the phenylbutazone action pathway.
Phenylbutazone appears as odorless white or off-white crystalline powder. Tasteless at first, but slightly bitter aftertaste. pH (aqueous solution) 8.2. (NTP, 1992)
Phenylbutazone is a member of the class of pyrazolidines that is 1,2-diphenylpyrazolidine-3,5-dione carrying a butyl group at the 4-position. It has a role as a non-narcotic analgesic, a non-steroidal anti-inflammatory drug, an antirheumatic drug, a peripheral nervous system drug, a metabolite and an EC 1.1.1.184 [carbonyl reductase (NADPH)] inhibitor.
Phenylbutazone appears as odorless white or off-white crystalline powder. Tasteless at first, but slightly bitter aftertaste. pH (aqueous solution) 8.2. (NTP, 1992)
Phenylbutazone is a member of the class of pyrazolidines that is 1,2-diphenylpyrazolidine-3,5-dione carrying a butyl group at the 4-position. It has a role as a non-narcotic analgesic, a non-steroidal anti-inflammatory drug, an antirheumatic drug, a peripheral nervous system drug, a metabolite and an EC 1.1.1.184 [carbonyl reductase (NADPH)] inhibitor.
Brand Name:
Vulcanchem
CAS No.:
50-33-9
VCID:
VC0001037
InChI:
InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3
SMILES:
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula:
C19H20N2O2
Molecular Weight:
308.4 g/mol
Phenylbutazone
CAS No.: 50-33-9
APIs
VCID: VC0001037
Molecular Formula: C19H20N2O2
Molecular Weight: 308.4 g/mol
Purity: > 98%
CAS No. | 50-33-9 |
---|---|
Product Name | Phenylbutazone |
Molecular Formula | C19H20N2O2 |
Molecular Weight | 308.4 g/mol |
IUPAC Name | 4-butyl-1,2-diphenylpyrazolidine-3,5-dione |
Standard InChI | InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3 |
Standard InChIKey | VYMDGNCVAMGZFE-UHFFFAOYSA-N |
SMILES | CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Appearance | Solid powder |
Colorform | Crystals from ethanol White or very-light-yellow powde |
Melting Point | 219 to 225 °F (NTP, 1992) 105 °C 105.0 °C 105°C |
Physical Description | Phenylbutazone appears as odorless white or off-white crystalline powder. Tasteless at first, but slightly bitter aftertaste. pH (aqueous solution) 8.2. (NTP, 1992) Solid |
Description | Phenylbutazone, also known as butazolidin or fenilbutazona, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. Phenylbutazone is a drug which is used for the treatment of backache and ankylosing spondylitis. Phenylbutazone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Phenylbutazone has been detected in multiple biofluids, such as urine and blood. Within the cell, phenylbutazone is primarily located in the cytoplasm and membrane (predicted from logP). In humans, phenylbutazone is involved in the phenylbutazone action pathway. Phenylbutazone appears as odorless white or off-white crystalline powder. Tasteless at first, but slightly bitter aftertaste. pH (aqueous solution) 8.2. (NTP, 1992) Phenylbutazone is a member of the class of pyrazolidines that is 1,2-diphenylpyrazolidine-3,5-dione carrying a butyl group at the 4-position. It has a role as a non-narcotic analgesic, a non-steroidal anti-inflammatory drug, an antirheumatic drug, a peripheral nervous system drug, a metabolite and an EC 1.1.1.184 [carbonyl reductase (NADPH)] inhibitor. |
Purity | > 98% |
Solubility | less than 1 mg/mL at 74.3° F (NTP, 1992) 47.5 mg/L (at 30 °C) 1.54e-04 M Freely soluble in acetone, ether, and ethyl acetate 1 G IN ABOUT 20 ML ALCOHOL Solubility in water at 22.5 °C: 0.7 mg/mL (also 2.2 mg/mL) In water, 34 mg/L at 25 °C 1.44e-01 g/L >46.3 [ug/mL] |
Synonyms | Butacote Butadion Butadione Butapirazol Butapyrazole Butazolidin Diphenylbutazone Fenilbutazon Phenylbutazone |
Vapor Pressure | 6.38X10-7 mm Hg at 25 °C (est) |
Reference | 1: Singh A, Hakk H, Lupton SJ. Facile synthesis of high specific activity 4-[1-(14) C]butyl-1,2-diphenylpyrazolidine-3,5-dione (phenylbutazone) using nucleophilic substitution. J Labelled Comp Radiopharm. 2017 Dec 23. doi: 10.1002/jlcr.3597. [Epub ahead of print] PubMed PMID: 29274290. 2: Pedersen SK, Cribb AE, Read EK, French D, Banse HE. Phenylbutazone induces equine glandular gastric disease without decreasing prostaglandin E(2) concentrations. J Vet Pharmacol Ther. 2017 Nov 16. doi: 10.1111/jvp.12464. [Epub ahead of print] PubMed PMID: 29148168. 3: UCVM Class of 2016, Banse H, Cribb AE. Comparative efficacy of oral meloxicam and phenylbutazone in 2 experimental pain models in the horse. Can Vet J. 2017 Feb;58(2):157-167. PubMed PMID: 28216685; PubMed Central PMCID: PMC5234315. 4: Boison JO, Dowling P, Matus JL, Kinar J, Johnson R. The Analysis of Phenylbutazone and Its Active Metabolite, Oxyphenbutazone, in Equine Tissues (Muscle, Kidney, and Liver), Urine, and Serum by LC-MS/MS. J AOAC Int. 2017 Jul 1;100(4):1110-1122. doi: 10.5740/jaoacint.16-0127. Epub 2017 Feb 1. PubMed PMID: 28145218. 5: Barnes P, Fodey TL, Smyth WG, Crooks SR. Investigation of the role of environmental contamination in the occurrence of residues of the veterinary drug phenylbutazone in cattle. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2017 Apr;34(4):520-524. doi: 10.1080/19440049.2016.1271143. Epub 2017 Jan 31. PubMed PMID: 28140763. 6: Haddad C, Chosidow O, Valeyrie-Allanore L, Ghaleh B, Legrand T, Mockenhaupt M, Barau C, Khoudour N, Sekula P, Wolkenstein P, Hulin A. Are Idiopathic Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis Related to Drugs in Food? The Example of Phenylbutazone. J Invest Dermatol. 2017 May;137(5):1179-1181. doi: 10.1016/j.jid.2016.11.041. Epub 2017 Jan 17. PubMed PMID: 28108296. 7: Burkett BN, Thomason JM, Hurdle HM, Wills RW, Fontenot RL. Effects of Firocoxib, Flunixin Meglumine, and Phenylbutazone on Platelet Function and Thromboxane Synthesis in Healthy Horses. Vet Surg. 2016 Nov;45(8):1087-1094. doi: 10.1111/vsu.12567. Epub 2016 Oct 12. PubMed PMID: 27731498. 8: McRae G, Leek DM, Pagliano E. Solution to phenylbutazone purity challenge. Anal Bioanal Chem. 2016 Sep;408(22):5957-8. doi: 10.1007/s00216-016-9706-6. PubMed PMID: 27515929. 9: Boison JO, Dowling T, Johnson R, Kinar J. Analysis of phenylbutazone residues in horse tissues with and without enzyme-hydrolysis by LC-MS/MS. Drug Test Anal. 2016 May;8(5-6):535-8. doi: 10.1002/dta.2020. PubMed PMID: 27443208. 10: Chen G, Masuda A, Konishi H, Ohkawara B, Ito M, Kinoshita M, Kiyama H, Matsuura T, Ohno K. Phenylbutazone induces expression of MBNL1 and suppresses formation of MBNL1-CUG RNA foci in a mouse model of myotonic dystrophy. Sci Rep. 2016 Apr 29;6:25317. doi: 10.1038/srep25317. PubMed PMID: 27126921; PubMed Central PMCID: PMC4850456. |
PubChem Compound | 4781 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume